molecular formula C10H20S3 B1592090 3,5-Diisobutyl-1,2,4-trithiolane CAS No. 92900-67-9

3,5-Diisobutyl-1,2,4-trithiolane

Cat. No. B1592090
CAS RN: 92900-67-9
M. Wt: 236.5 g/mol
InChI Key: KDWIVNVANGCLCA-UHFFFAOYSA-N
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Description

3,5-Diisobutyl-1,2,4-trithiolane is a chemical compound with the molecular formula C10H20S3 . It belongs to the class of trithiolanes and possesses a unique structure containing three sulfur atoms in a cyclic arrangement. The compound exhibits a roasted-type odor and flavor .

Scientific Research Applications

Flavor Chemistry in Fried Chicken

3,5-Diisobutyl-1,2,4-trithiolane has been identified in the volatiles isolated from fried chicken, contributing to its unique flavor. The mechanisms of its formation in fried chicken flavor are discussed, emphasizing its significance in food chemistry and flavor science (Hartman et al., 1984).

Chemical Reactions and Oxidation Studies

The compound has been studied in various chemical reactions, including its oxidation. For instance, the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, yielding different stereoisomeric oxides, has been investigated. This includes examining the structures of these oxides and dioxides, contributing to our understanding of sulfur-rich compounds' oxidation behavior (Oshida et al., 2004).

Applications in Mimicking Hydrogenase Enzymes

Research has explored the reactions of 1,2,4-trithiolane with nonacarbonyldiiron, leading to the formation of sulfurdithiolatodiiron complexes. These complexes are considered novel model complexes for the active site of [Fe-only] hydrogenase, an enzyme crucial in bioinorganic chemistry (Windhager et al., 2007).

Oxidation and Structural Analysis in Synthetic Chemistry

In synthetic chemistry, the oxidation of 1,2,4-trithiolane and its derivatives has been extensively studied. This includes the synthesis of S-oxides and dioxides of 1,2,4-trithiolane, providing insights into the structural changes upon oxidation. Such studies are significant for understanding the molecular structure and behavior of sulfur-containing compounds (Petzold et al., 2004).

Crystal and Molecular Structure Investigations

The crystal and molecular structure of various 1,2,4-trithiolane derivatives have been determined through single-crystal X-ray diffraction studies. These investigations are critical for understanding the molecular geometry and bonding characteristics of such compounds, which is valuable in materials science and crystallography (Beurskens et al., 1972).

properties

IUPAC Name

3,5-bis(2-methylpropyl)-1,2,4-trithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIVNVANGCLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1SC(SS1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617909
Record name 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisobutyl-1,2,4-trithiolane

CAS RN

92900-67-9
Record name 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Trithiolane, 3,5-bis(2-methylpropyl)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GUYJ HARTMAN, JT CARLIN… - Journal of Food …, 1984 - Wiley Online Library
Identification of 3,5‐Diisobutyl‐1,2,4‐trithiolane and 2‐lsobutyl‐3,5‐diisopropylpyridine in Fried Chicken Flavor - HARTMAN - 1984 - Journal of Food Science - Wiley Online Library Skip to Article …
Number of citations: 10 ift.onlinelibrary.wiley.com
DD Jayasena, DU Ahn, KC Nam… - Asian-Australasian Journal …, 2013 - ncbi.nlm.nih.gov
Flavour comprises mainly of taste and aroma and is involved in consumers’ meat-buying behavior and preferences. Chicken meat flavour is supposed to be affected by a number of ante…
Number of citations: 277 www.ncbi.nlm.nih.gov
S Hwang - 1987 - elibrary.ru
The model reactions between selected aldehydes and ammonium sulfide can be used to identified some major volatile compounds such as 3-methyl-5-butyl-1, 2, 4-trithiolane, 3-methyl-…
Number of citations: 5 elibrary.ru
CK Shu, BD Mookherjee, HA Bondarovich… - Journal of Agricultural …, 1985 - ACS Publications
Characterization of the reaction of isovaleraldehyde and ammonium sulfide by gas chromatography-mass spectrometry revealedseveral components including the characteristic fried …
Number of citations: 42 pubs.acs.org
M Ritzau, M Keller, P Wessels… - Liebigs Annalen der …, 1993 - Wiley Online Library
From the intact cells of the sulfur‐metabolizing hyperthermophilic archea Thermococcus tadjuricus (strain Ob9) and Thermococcus acidaminovorans (strain Vc6bk) 23 predominantly …
FB Whitfield, DS Mottram - Critical Reviews in Food Science & …, 1992 - Taylor & Francis
This article provides current information on the production of volatile compounds from interactions of Maillard reactions and lipids. It includes a brief introduction outlining the Maillard …
Number of citations: 491 www.tandfonline.com
AP Handel, DD Winters - Journal of Food Science, 1984 - Wiley Online Library
The unexpected recovery of soybean oil phospholipids in the non‐polar eluents from a silicic acid column led to this investigation. Crude soybean oil dissolved in ethyl ether was mixed …
Number of citations: 3 ift.onlinelibrary.wiley.com
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
Sulfur compounds are an important family of aroma chemicals found in a wide variety of fragrances and flavourings. Although normally present in trace quantities relative to other …
Number of citations: 11 onlinelibrary.wiley.com
T Kawai, M Sakaguchi - Critical Reviews in Food Science & …, 1996 - Taylor & Francis
This article reviews features of flavor in three groups of fishes and summarizes them as follows: (1) fresh saltwater fish are nearly odorless because they contain a small quantity of …
Number of citations: 224 www.tandfonline.com
EM Chiu, MC Kuo, LJ Bruechert… - Journal of Agricultural and …, 1990 - ACS Publications
The effect of long-chain aldehydes on the formation of long-chain alkyl-substituted pyrazines was investigated in model systems of acetol and ammonium acetate with and without the …
Number of citations: 52 pubs.acs.org

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